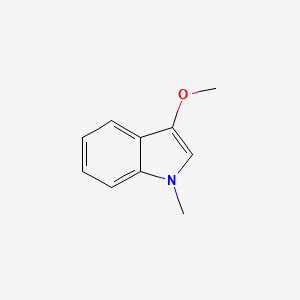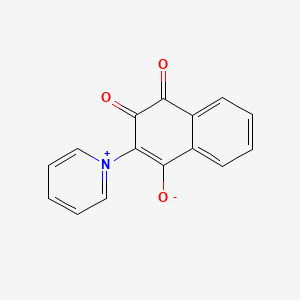
(3-Bromopropyl)cyclobutane
描述
(3-Bromopropyl)cyclobutane is an organic compound with the molecular formula C7H13Br It consists of a cyclobutane ring substituted with a bromopropyl group at the third carbon atom
作用机制
Target of Action
The primary targets of (3-Bromopropyl)cyclobutane are likely to be molecules that can undergo nucleophilic substitution or elimination reactions . These reactions typically involve a nucleophile, a molecule that donates an electron pair, and an electrophile, a molecule that accepts an electron pair . In the case of this compound, the bromine atom acts as a leaving group, making the compound a potential electrophile .
Mode of Action
This compound can interact with its targets through nucleophilic substitution or elimination reactions . In a nucleophilic substitution reaction, the bromine atom in this compound is replaced by a nucleophile . In an elimination reaction, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution and elimination reactions, it could potentially interfere with various biochemical pathways involving similar reactions . For instance, it could disrupt the normal function of proteins or enzymes that contain nucleophilic amino acids, such as serine, threonine, or cysteine .
Pharmacokinetics
Cycloalkanes, the class of compounds to which this compound belongs, are generally lipophilic . This suggests that this compound could potentially cross cell membranes and distribute throughout the body. Its metabolism and excretion would likely involve enzymatic reactions that convert it into more polar metabolites, which could then be excreted in the urine or bile .
Result of Action
Its potential to undergo nucleophilic substitution and elimination reactions suggests that it could modify the structure of biomolecules, potentially altering their function . For instance, it could potentially react with nucleophilic amino acids in proteins, leading to changes in protein structure and function .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the action, efficacy, and stability of this compound. For instance, higher temperatures could increase the rate of its reactions, while extreme pH values could affect its stability . The presence of other chemicals could also influence its reactivity, either by competing for the same targets or by reacting with this compound itself .
生化分析
Biochemical Properties
Brominated compounds like (3-Bromopropyl)cyclobutane are often used in organic synthesis, including the formation of carbon-carbon bonds via Suzuki–Miyaura coupling .
Cellular Effects
Brominated compounds can potentially interact with cellular components and influence cellular functions .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method is the reaction of cyclobutylmethanol with phosphorus tribromide (PBr3) under controlled conditions to yield this compound. Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.
化学反应分析
Types of Reactions
(3-Bromopropyl)cyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from alcohols to alkanes.
科学研究应用
(3-Bromopropyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Cyclobutylmethanol: Similar structure but with a hydroxyl group instead of a bromine atom.
Cyclobutylamine: Contains an amine group instead of a bromine atom.
Cyclobutyl chloride: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
(3-Bromopropyl)cyclobutane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying reaction mechanisms and developing new materials.
属性
IUPAC Name |
3-bromopropylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-2-5-7-3-1-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIQVJDNMTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307179 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21782-49-0 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21782-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B3252560.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3252567.png)




![2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B3252598.png)


![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3252613.png)

